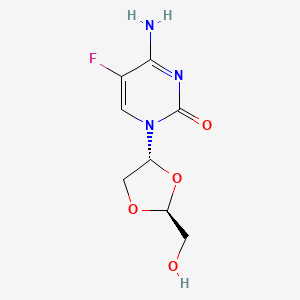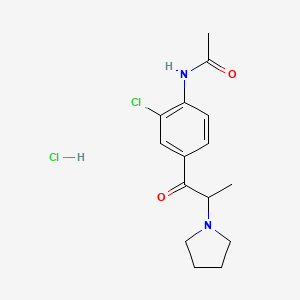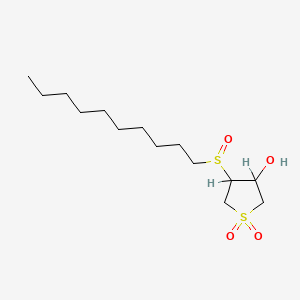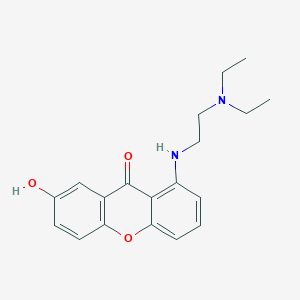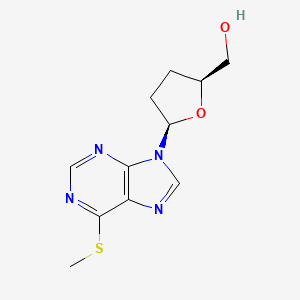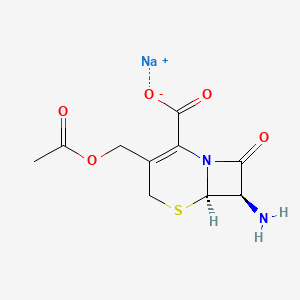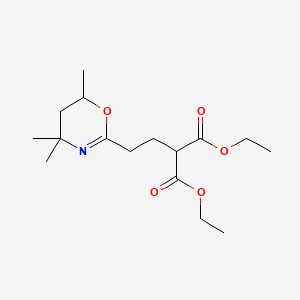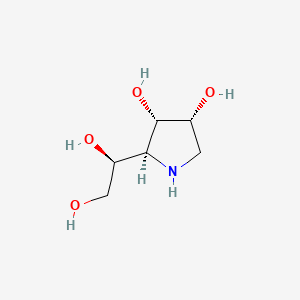![molecular formula C16H11F3N2S B12787709 1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136995-00-1](/img/structure/B12787709.png)
1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmaceutical and biological applications. This compound is part of the benzimidazole family, known for its wide range of biological activities, including anti-cancer, anti-microbial, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- involves a visible-light-mediated one-pot synthesis. This metal-free photochemical approach uses aqueous ethanol as the medium and is performed at room temperature. The reaction involves 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid, utilizing a simple household 22 W compact fluorescent lamp to generate C–S and C–N bonds through radical intermediates .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. This method efficiently catalyzes the three-component reactions of o-phenylenediamine, 2-mercaptoacetic acid, and aromatic aldehydes, forming the desired product under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant anti-microbial and anti-viral activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as HIV-1 reverse transcriptase, thereby preventing viral replication. It also interacts with cellular proteins involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1H,3H-Thiazolo(3,4-a)benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzimidazole derivatives: These compounds are structurally related and exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-viral properties.
Uniqueness
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor of specific enzymes and receptors compared to other benzimidazole derivatives .
Properties
CAS No. |
136995-00-1 |
|---|---|
Molecular Formula |
C16H11F3N2S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-6-2-1-5-10(11)15-21-13-8-4-3-7-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
InChI Key |
XRQBDCFVJBPNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
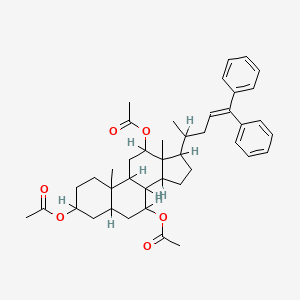
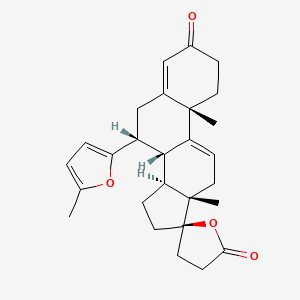
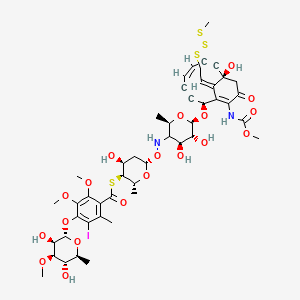
![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
